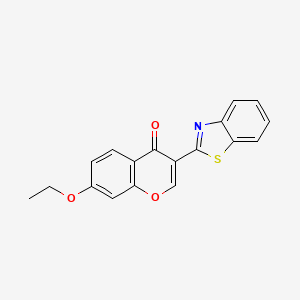
3-(1,3-benzothiazol-2-yl)-7-ethoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzothiazol-2-yl)-7-ethoxy-4H-chromen-4-one is a complex organic compound that combines the structural features of benzothiazole and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-7-ethoxy-4H-chromen-4-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method is the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst . Another method involves diazo-coupling reactions, which are used to introduce various substituents onto the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-7-ethoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-7-ethoxy-4H-chromen-4-one has been explored for various scientific research applications:
Antibacterial Agents: This compound has shown potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria.
Antitubercular Activity: It has been investigated for its efficacy against Mycobacterium tuberculosis, with some derivatives showing better inhibition potency compared to standard drugs.
Anticonvulsant Properties: Derivatives of this compound have been evaluated for their potential to prevent seizures.
Anti-inflammatory and Analgesic Activities: Some derivatives have demonstrated significant anti-inflammatory and analgesic activities.
Anticancer Activity: The compound has been studied for its potential anticancer properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-ethoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell wall synthesis . Its antitubercular activity may involve inhibition of key enzymes in the Mycobacterium tuberculosis metabolic pathway . The anticonvulsant properties may be due to modulation of neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-one: This compound also contains a benzothiazole moiety and has shown potential as an antibacterial agent.
2-phenyl-4H-benzo[d][1,3]oxazin-4-one: Another compound with a similar structure, used as a precursor in the synthesis of benzothiazole derivatives.
Uniqueness
3-(1,3-benzothiazol-2-yl)-7-ethoxy-4H-chromen-4-one is unique due to its combination of benzothiazole and chromenone structures, which confer a wide range of biological activities
Properties
Molecular Formula |
C18H13NO3S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-ethoxychromen-4-one |
InChI |
InChI=1S/C18H13NO3S/c1-2-21-11-7-8-12-15(9-11)22-10-13(17(12)20)18-19-14-5-3-4-6-16(14)23-18/h3-10H,2H2,1H3 |
InChI Key |
LPWMNVUHMXXHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-carbamoyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium](/img/structure/B11112879.png)
![(3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-chlorophenyl)butanamide](/img/structure/B11112884.png)
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B11112888.png)
![4,4,11,11-tetramethyl-N-[1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11112894.png)
![1-{2-(2-Hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-1,5,9-triazaspiro[5.5]undec-1-en-9-yl}ethanone](/img/structure/B11112902.png)
![(5E)-N-{Bis[(4-methylphenyl)amino]phosphoryl}-2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine](/img/structure/B11112905.png)
![2-(3-Methylphenoxy)-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11112921.png)
![2-Methoxy-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11112922.png)
![N-{1-[(4-Fluorophenyl)methyl]-3,5-dimethylpyrazol-4-YL}-4-(2-methylpropyl)benzenesulfonamide](/img/structure/B11112929.png)
![oxydibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]](/img/structure/B11112937.png)
![N-(1-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide (non-preferred name)](/img/structure/B11112942.png)
![1-[2-(3,4-Dimethylphenyl)-4-(2-hydroxy-3-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11112953.png)
